molecular formula C16H15NO3 B15170381 3,3,6-Trimethyl-3,4-dihydrophenanthridine-1,7,10(2H)-trione CAS No. 918437-48-6

3,3,6-Trimethyl-3,4-dihydrophenanthridine-1,7,10(2H)-trione

Cat. No.: B15170381
CAS No.: 918437-48-6
M. Wt: 269.29 g/mol
InChI Key: UGOYYACTSQVPEJ-UHFFFAOYSA-N
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Description

3,3,6-Trimethyl-3,4-dihydrophenanthridine-1,7,10(2H)-trione is an organic compound that belongs to the class of phenanthridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,6-Trimethyl-3,4-dihydrophenanthridine-1,7,10(2H)-trione typically involves multi-step organic reactions. A common approach might include:

    Cyclization Reactions: Starting from appropriate aromatic precursors, cyclization reactions can be employed to form the phenanthridine core.

    Functional Group Modifications: Introduction of methyl groups and other functional groups through alkylation or acylation reactions.

    Oxidation and Reduction Steps: To achieve the desired oxidation state of the trione moiety.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including:

    Catalysis: Use of catalysts to improve reaction efficiency and yield.

    Purification Techniques: Employing crystallization, distillation, or chromatography for purification of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3,6-Trimethyl-3,4-dihydrophenanthridine-1,7,10(2H)-trione can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of the trione moiety to corresponding alcohols or ketones.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce diols or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its structural similarity to certain natural products.

    Medicine: Investigated for its pharmacological properties, including potential anticancer or antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 3,3,6-Trimethyl-3,4-dihydrophenanthridine-1,7,10(2H)-trione would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Phenanthridine: The parent compound, known for its wide range of chemical reactions and applications.

    3,4-Dihydrophenanthridine: A reduced form of phenanthridine with different reactivity.

    Trimethylphenanthridine: Similar in structure but with variations in the position of methyl groups.

Properties

CAS No.

918437-48-6

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

3,3,6-trimethyl-2,4-dihydrophenanthridine-1,7,10-trione

InChI

InChI=1S/C16H15NO3/c1-8-13-10(18)4-5-11(19)15(13)14-9(17-8)6-16(2,3)7-12(14)20/h4-5H,6-7H2,1-3H3

InChI Key

UGOYYACTSQVPEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)C=CC(=O)C2=C3C(=N1)CC(CC3=O)(C)C

Origin of Product

United States

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